molecular formula C24H33N3O4S B2373610 4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946266-17-7

4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No. B2373610
CAS RN: 946266-17-7
M. Wt: 459.61
InChI Key: LBRFWZDHWUCQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H33N3O4S and its molecular weight is 459.61. The purity is usually 95%.
BenchChem offers high-quality 4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tetrahydroisoquinoline Derivatives as Human Beta3 Adrenergic Receptor Agonists

Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been examined as potent, selective agonists for human beta3 adrenergic receptors (AR). These compounds, including a biphenyl derivative, have demonstrated significant selectivity and efficacy in activating the beta3 AR without affecting beta1 and beta2 ARs, indicating their potential in treating metabolic disorders (Parmee et al., 2000).

Nonlinear Optical Properties of Quinolinium Compounds

Research involving quinolinium compounds, such as those substituted with benzenesulfonate, has highlighted their potential in optical applications. These compounds have been synthesized, characterized, and demonstrated to possess nonlinear optical absorption properties, making them candidates for optical limiting applications (Ruanwas et al., 2010).

Antimicrobial and Antitubercular Activity of Quinoline-Azosulphonanides

Quinoline-based compounds with sulfonamide groups have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. These studies have shown that some compounds exhibit significant activity against various pathogens, underscoring the potential of such chemical frameworks in developing new antimicrobial agents (IOSR Journals, Vora, & Vora, 2012).

Anticancer Potential of Benzenesulfonamide Derivatives

Novel benzenesulfonamide derivatives have been explored for their anticancer activity, particularly against breast cancer. Synthesis, characterization, and in vitro evaluations suggest that these compounds may act as potent antiproliferative agents, providing a foundation for further investigation into their therapeutic potential (Kumar et al., 2021).

properties

IUPAC Name

4-ethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4S/c1-3-31-21-7-9-22(10-8-21)32(28,29)25-18-24(27-13-15-30-16-14-27)20-6-11-23-19(17-20)5-4-12-26(23)2/h6-11,17,24-25H,3-5,12-16,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRFWZDHWUCQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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